Lithium triisopropyl 2-(4-methylpyridyl)borate Lithium triisopropyl 2-(4-methylpyridyl)borate
Brand Name: Vulcanchem
CAS No.: 1202220-93-6
VCID: VC0176895
InChI: InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-10-14(7)8-9-17-15;/h8-13H,1-7H3;/q-1;+1
SMILES: [Li+].[B-](C1=NC=CC(=C1)C)(OC(C)C)(OC(C)C)OC(C)C
Molecular Formula: C15H27BLiNO3
Molecular Weight: 287.135

Lithium triisopropyl 2-(4-methylpyridyl)borate

CAS No.: 1202220-93-6

Cat. No.: VC0176895

Molecular Formula: C15H27BLiNO3

Molecular Weight: 287.135

* For research use only. Not for human or veterinary use.

Lithium triisopropyl 2-(4-methylpyridyl)borate - 1202220-93-6

Specification

CAS No. 1202220-93-6
Molecular Formula C15H27BLiNO3
Molecular Weight 287.135
IUPAC Name lithium;(4-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide
Standard InChI InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-10-14(7)8-9-17-15;/h8-13H,1-7H3;/q-1;+1
Standard InChI Key OMBIRTZNYQQNOD-UHFFFAOYSA-N
SMILES [Li+].[B-](C1=NC=CC(=C1)C)(OC(C)C)(OC(C)C)OC(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

Lithium triisopropyl 2-(4-methylpyridyl)borate possesses a distinctive structure where the boron atom connects to three isopropoxy groups and the C-2 position of a 4-methylpyridine ring. The lithium counterion associates with the negatively charged boron center, creating an "ate" complex that enhances stability compared to neutral boronic acids. The 4-methyl substituent on the pyridine ring introduces additional steric and electronic properties that distinguish it from the parent compound.

Physical Properties

The compound typically appears as a solid at room temperature, though detailed characterization of its physical properties is limited in the available literature. Based on structural analogues, it is likely to be soluble in common organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), which are frequently used in coupling reactions involving this class of compounds.

Chemical Properties

The reactivity of lithium triisopropyl 2-(4-methylpyridyl)borate centers on its ability to serve as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions. Like other lithium triisopropyl borates, it demonstrates enhanced stability toward protodeboronation compared to corresponding boronic acids . This stability is particularly valuable when working with heterocyclic substrates, which are notorious for decomposition under standard coupling conditions.

The 4-methyl group on the pyridine ring influences the electron density and reactivity of the aromatic system. Compared to non-methylated analogues, this modification may affect:

  • The nucleophilicity of the carbon-boron bond

  • The coordination behavior of the pyridine nitrogen

  • The stability of the borate in various reaction media

Synthetic Methods

One-pot Lithiation-Borylation Approach

The primary synthetic route to lithium triisopropyl 2-(4-methylpyridyl)borate follows a one-pot procedure similar to that used for related lithium triisopropyl borates. The synthesis typically involves three key steps:

  • Lithiation: The 4-methylpyridine precursor undergoes regioselective lithiation at the 2-position using organolithium reagents (typically n-butyllithium) at low temperature (-78°C).

  • Borylation: The lithiated intermediate reacts with triisopropyl borate to form the boron-carbon bond.

  • Complex formation: Upon warming to room temperature, the reaction mixture forms the stable lithium triisopropyl borate complex .

This synthetic approach allows for the efficient preparation of the target compound without isolating potentially unstable intermediates. The one-pot nature of the procedure makes it particularly attractive for both laboratory and potential industrial applications.

Reaction Conditions and Optimization

The synthesis of lithium triisopropyl 2-(4-methylpyridyl)borate requires careful control of reaction conditions. The lithiation step is typically conducted at -78°C in an anhydrous, inert atmosphere to prevent side reactions. After addition of triisopropyl borate, the mixture is gradually warmed to room temperature to complete the borylation process. Following solvent removal, the lithium triisopropyl borate can be isolated and used in subsequent coupling reactions .

The key advantages of this synthetic approach include:

  • Avoidance of unstable boronic acid intermediates

  • Direct access to a coupling-ready reagent

  • Potential for one-pot, multi-step transformations including subsequent coupling

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of lithium triisopropyl 2-(4-methylpyridyl)borate lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner with aryl or heteroaryl halides. These reactions typically employ palladium catalysts to form carbon-carbon bonds between the 4-methylpyridyl group and various electrophilic partners .

The compound offers several advantages in cross-coupling reactions:

  • Enhanced stability compared to corresponding boronic acids, especially important for heterocyclic substrates

  • Good functional group tolerance, allowing for selective transformations in complex molecules

  • Mild reaction conditions, often conducted at room temperature or slightly elevated temperatures

  • High yields of coupled products under optimized conditions

Pharmaceutical and Materials Applications

The unique reactivity profile of lithium triisopropyl 2-(4-methylpyridyl)borate makes it valuable for synthesizing compounds of pharmaceutical interest. The 4-methylpyridine motif appears in various bioactive molecules, and the ability to selectively introduce this group through cross-coupling provides an important synthetic tool.

Comparison with Related Boron Compounds

Comparative Analysis with Similar Compounds

The table below compares key properties of lithium triisopropyl 2-(4-methylpyridyl)borate with related boron compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Stability CharacteristicsPrimary Applications
Lithium triisopropyl 2-(4-methylpyridyl)borateC15H27BLiNO3287.13High stability to protodeboronation; bench-stableSuzuki-Miyaura coupling of 4-methylpyridyl groups
Lithium triisopropyl 2-pyridylborateC14H25BLiNO3273.10High stability to protodeboronation; bench-stableSuzuki-Miyaura coupling of pyridyl groups
4-Methylpyridine-2-boronic acidC6H8BNO2136.94Prone to protodeboronation; limited shelf stabilityDirect coupling reactions (with limitations)
Potassium 2-(4-methylpyridyl)trifluoroborateC6H7BF3KN198.03Excellent stability; crystalline solidSuzuki-Miyaura and other coupling reactions

This comparison highlights the advantages of lithium triisopropyl 2-(4-methylpyridyl)borate, particularly its stability while maintaining good reactivity in coupling reactions.

Functional Distinctions

The presence of the 4-methyl group on the pyridine ring in lithium triisopropyl 2-(4-methylpyridyl)borate introduces several functional distinctions compared to the non-methylated analogue:

  • Altered electronic properties of the aromatic system, potentially affecting reaction rates

  • Different steric environment around the reactive center

  • Additional point for potential functionalization in synthesized products

  • Modified coordination properties of the pyridine nitrogen

These distinctions can be leveraged for selective transformations and the creation of structurally diverse molecular libraries through cross-coupling strategies.

Current Research and Future Directions

Research involving lithium triisopropyl 2-(4-methylpyridyl)borate continues to evolve, with several promising directions:

  • Development of more efficient catalyst systems specifically optimized for this class of coupling partners

  • Expansion of substrate scope to include challenging coupling partners

  • Application in continuous flow chemistry for more efficient and scalable processes

  • Integration into multi-step, one-pot synthetic sequences

The compound's stability and reactivity profile make it particularly promising for automated synthesis platforms and high-throughput chemistry, where reproducibility and reagent stability are critical considerations.

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